molecular formula C19H21ClN2O2 B2619218 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1797280-97-7

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2619218
CAS No.: 1797280-97-7
M. Wt: 344.84
InChI Key: ZNFRNPQWJGKGAX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a benzamide core, along with a phenylpyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolidinyl Moiety: The next step involves the introduction of the pyrrolidinyl moiety. This is typically achieved by reacting the benzamide intermediate with 1-phenylpyrrolidine in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.

    Reduction: Formation of 5-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-10-9-14(20)12-17(18)19(23)21-13-16-8-5-11-22(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFRNPQWJGKGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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